An In-depth Technical Guide to 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic Acid Hydrate)
An In-depth Technical Guide to 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic Acid Hydrate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, commonly known as Chelidamic acid, is a heterocyclic organic compound. As a hydrate, it incorporates water molecules into its crystalline structure.[1][2] This versatile molecule is a derivative of pyridine and features two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position.[2][3] Its structure allows it to act as a versatile ligand for various metal ions and as a biologically active molecule, making it a compound of significant interest in medicinal chemistry, materials science, and analytical chemistry.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and key applications.
Chemical and Physical Properties
Chelidamic acid hydrate is typically a white to yellow or orange powder or crystalline solid.[2] It is known for its ability to form complexes with a variety of metal ions due to the presence of the pyridine nitrogen and the two carboxylate groups, which can act as a tridentate ligand.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₅·H₂O (Monohydrate) | [1][2] |
| Molecular Weight | 201.13 g/mol (Monohydrate) | [6] |
| Anhydrous Molecular Weight | 183.12 g/mol | [7] |
| CAS Number | 199926-39-1 (Hydrate), 138-60-3 (Anhydrous) | [2][6][8] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| Melting Point | 267 °C (decomposes) | [9] |
| Solubility | Soluble in 1 M NH₄OH (50 mg/mL) | [9] |
| pKa | Data not readily available in a single value, but it has three successive protonation steps. | [10] |
| InChI | InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 | [6] |
| SMILES | O.OC(=O)C1=CC(=O)C=C(N1)C(=O)O | [9] |
Spectroscopic Data
| Spectroscopy Type | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectra are dependent on the acidity of the solution. | [10] |
| ¹³C NMR | Spectra available in chemical databases. | [11] |
| FTIR | Characteristic peaks for C=O, O-H, C-N, and C-H bonds. | [12][13][14][15][16] |
| Mass Spectrometry | Molecular ion peak corresponding to the anhydrous or hydrated form can be observed. | [15] |
Crystallographic Data
The crystal structure of Chelidamic acid monohydrate has been determined by X-ray crystallography.
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [6] |
| Space Group | P 1 21/n 1 | [6] |
| Unit Cell Dimensions | a = 6.8832 Å, b = 9.0568 Å, c = 12.4376 Å, β = 97.219° | [6] |
Synthesis
A common and high-yield synthesis of Chelidamic acid involves the reaction of Chelidonic acid with ammonia. The following is a detailed experimental protocol adapted from literature.[17]
Experimental Protocol: Synthesis of Chelidamic Acid
Materials:
-
Chelidonic acid
-
30% aqueous ammonia solution
-
Activated carbon
-
37% aqueous hydrochloric acid
-
Water (deionized or distilled)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend Chelidonic acid in water.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add a 30% aqueous ammonia solution dropwise to the cooled suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 48 hours.
-
Remove the excess ammonia under reduced pressure.
-
To the resulting residue, add 50 mL of water and a small amount of activated carbon.
-
Heat the mixture to reflux for 15 minutes to decolorize the solution.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool to room temperature.
-
Acidify the filtrate with a 37% aqueous hydrochloric acid solution to a pH of 1. A white solid should precipitate.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid several times with cold water.
-
Dry the product under vacuum for 16 hours to obtain 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.
Biological Activity: Inhibition of Glutamate Decarboxylase
The primary and most well-documented biological activity of Chelidamic acid is its potent inhibition of glutamate decarboxylase (GAD).[1] GAD is a key enzyme in the central nervous system responsible for catalyzing the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[18]
Mechanism of Action
Chelidamic acid acts as a competitive inhibitor of GAD, with a reported inhibition constant (Ki) of 33 µM.[1] Its rigid, conformationally restricted structure is thought to mimic the substrate glutamate, allowing it to bind to the active site of GAD and block the binding of the natural substrate.
The Glutamate-GABA-Glutamine Cycle
The inhibition of GAD by Chelidamic acid has significant implications for the glutamate-GABA-glutamine cycle, a critical metabolic pathway that maintains the balance of excitatory and inhibitory neurotransmission in the brain.[3][5][19][20][21]
Experimental Protocol: Glutamate Decarboxylase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Chelidamic acid on GAD.
Materials:
-
Purified or partially purified GAD enzyme preparation
-
L-glutamic acid (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Chelidamic acid hydrate (inhibitor)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.2)
-
Reaction termination solution (e.g., perchloric acid)
-
Detection system (e.g., HPLC with fluorescence detection for GABA quantification)
-
Microplate reader or other suitable instrumentation
Procedure:
-
Enzyme Preparation: Prepare a suitable dilution of the GAD enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, PLP, and varying concentrations of Chelidamic acid. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-glutamic acid to each well/tube.
-
Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
GABA Quantification: Quantify the amount of GABA produced in each reaction. This can be achieved by various methods, such as HPLC with pre-column derivatization of GABA for fluorescence detection.
-
Data Analysis: Calculate the percentage of GAD inhibition for each concentration of Chelidamic acid. Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for glutamate is known.
Applications in Analytical and Materials Chemistry
Beyond its biological activity, Chelidamic acid hydrate serves as a valuable tool in other scientific domains.
High-Performance Chelation Ion Chromatography (HPCIC)
Chelidamic acid is employed as a complexing agent in the mobile phase for the separation and quantification of metal ions by HPCIC.[17][22] Its ability to form stable complexes with various metal ions allows for their selective separation on a stationary phase.
Experimental Setup: A typical HPCIC system for metal ion analysis using Chelidamic acid would involve:
-
Column: An iminodiacetic acid functionalized silica column.
-
Eluent: An optimized mobile phase containing Chelidamic acid (e.g., 2 mmol L⁻¹), a buffering agent (e.g., triethanolamine), an acid (e.g., HCl), and an organic modifier (e.g., methanol).[17]
-
Detection: Post-column derivatization with a chromogenic agent (e.g., 4-(2-Pyridylazo)resorcinol, PAR) followed by spectrophotometric detection.[17]
Synthesis of Metal-Organic Frameworks (MOFs)
The multidentate chelating nature of Chelidamic acid makes it an excellent organic linker for the construction of metal-organic frameworks (MOFs).[23] These porous materials have potential applications in gas storage, catalysis, and sensing.
Synthesis Protocol Example: The synthesis of a lanthanide-based MOF using Chelidamic acid can be achieved through hydrothermal methods.[23]
-
A mixture of a lanthanide salt (e.g., Nd₂O₃) and Chelidamic acid in a specific molar ratio is prepared in a suitable solvent (e.g., water/ethanol).
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).
-
After slow cooling to room temperature, the crystalline MOF product is collected by filtration, washed, and dried.
Conclusion
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic acid hydrate) is a compound with a rich and diverse chemistry. Its role as a potent inhibitor of glutamate decarboxylase positions it as a valuable tool for neurochemical research and a potential lead compound in drug discovery for neurological disorders. Furthermore, its utility as a versatile ligand in analytical techniques like HPCIC and in the synthesis of advanced materials such as MOFs underscores its importance across multiple scientific disciplines. This guide has provided a comprehensive overview of its key properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields.
References
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- 8. CAS 138-60-3: Chelidamic acid | CymitQuimica [cymitquimica.com]
- 9. ケリダム酸 水和物 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
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